2-Methyl-1-(thiazol-2-yl)propan-2-ol

Catalog No.
S15933759
CAS No.
M.F
C7H11NOS
M. Wt
157.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-(thiazol-2-yl)propan-2-ol

Product Name

2-Methyl-1-(thiazol-2-yl)propan-2-ol

IUPAC Name

2-methyl-1-(1,3-thiazol-2-yl)propan-2-ol

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

InChI

InChI=1S/C7H11NOS/c1-7(2,9)5-6-8-3-4-10-6/h3-4,9H,5H2,1-2H3

InChI Key

MTAODEKILPCPIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NC=CS1)O

2-Methyl-1-(thiazol-2-yl)propan-2-ol is an organic compound characterized by the presence of a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen. This compound is notable for its functional group, which includes a hydroxyl group attached to a propan-2-ol backbone. The molecular formula for 2-Methyl-1-(thiazol-2-yl)propan-2-ol is C7H11NOSC_7H_{11}NOS, and it has been studied for its potential applications in various fields including pharmaceuticals and agrochemicals .

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may lead to the formation of thiazolidine derivatives.
  • Substitution: Nucleophilic substitution can occur at the thiazole ring, particularly at carbon atoms adjacent to the sulfur and nitrogen. Common reagents for these reactions include halogens and alkylating agents.

The biological activity of 2-Methyl-1-(thiazol-2-yl)propan-2-ol has garnered attention due to its interactions with various biological targets. It has been investigated for its potential therapeutic effects, including antimicrobial properties and enzyme inhibition capabilities. Studies suggest that compounds with thiazole moieties often exhibit significant biological activity, making them candidates for drug development .

Synthesis of 2-Methyl-1-(thiazol-2-yl)propan-2-ol typically involves multi-step processes starting from accessible precursors. A common method includes:

  • Alkylation Reaction: The reaction of 2-methylthiazole with an appropriate alkylating agent under controlled conditions.
  • Reaction Conditions: This process often requires solvents such as ethanol or toluene and may need catalysts to enhance yield. Industrial methods may employ continuous flow reactors for optimization.

The applications of 2-Methyl-1-(thiazol-2-yl)propan-2-ol are diverse:

  • Pharmaceuticals: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Biochemical Research: The compound is utilized in studies involving enzyme interactions and biochemical assays.
  • Agrochemicals: Its unique properties make it suitable for developing agricultural chemicals that enhance crop yield and resistance .

Interaction studies have shown that 2-Methyl-1-(thiazol-2-yl)propan-2-ol can interact with various biological molecules, influencing enzymatic activities and potentially modulating metabolic pathways. These interactions are crucial for understanding its biological effects and therapeutic potential. Further research is required to elucidate the mechanisms behind these interactions fully .

Several compounds share structural similarities with 2-Methyl-1-(thiazol-2-yl)propan-2-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
3-(Thiazol-2-yl)propanoic acidContains a carboxylic acid groupExhibits strong antimicrobial activity
4-MethylthiazoleSimple thiazole structure without alcoholKnown for its role in flavoring
5-EthylthiazoleEthyl group addition to thiazoleExhibits distinct olfactory properties

Uniqueness of 2-Methyl-1-(thiazol-2-yl)propan-2-ol

The presence of both the hydroxyl group and the thiazole ring in 2-Methyl-1-(thiazol-2-yl)propan-2-ol distinguishes it from other similar compounds. This combination enhances its solubility and reactivity, making it particularly valuable in medicinal chemistry and agrochemical applications .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

157.05613515 g/mol

Monoisotopic Mass

157.05613515 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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